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molecular formula C8H7ClO3 B041132 3-Chloro-4-methoxybenzoic acid CAS No. 37908-96-6

3-Chloro-4-methoxybenzoic acid

Cat. No. B041132
M. Wt: 186.59 g/mol
InChI Key: IBCQUQXCTOPJOD-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

A mixture of 4-methoxybenzoic acid (0.46 g; 3 mmol) and N-chlorosuccinimide (NCS) (0.36 g; 2.7 mmol) in trifluoroacetic acid (5 ml) was stirred for 3 h at ˜70° C. After removing solvent under reduced pressure the residue was treated with H2O (10 ml). The solid was filtered off and purified by FCC (SiO2; EtOAc) to give the title compound (0.38 g; 68%) as a colourless solid. 1H-NMR (CDCl3) 3.97 (s, 3H); 6.96 (d, 1H, J=8.7 Hz); 8.0 (dd, 1H, J=2; 8.7 Hz); 8.11 (d, 1H, J=2 Hz).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[Cl:12]N1C(=O)CCC1=O>FC(F)(F)C(O)=O>[Cl:12][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[O:2][CH3:1])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.36 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at ˜70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing solvent under reduced pressure the residue
ADDITION
Type
ADDITION
Details
was treated with H2O (10 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
purified by FCC (SiO2; EtOAc)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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